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Compound of Interest

Compound Name: 6-Methylpyridazine-3-carbonitrile

Cat. No.: B1315567

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis
of 6-methylpyridazine-3-carbonitrile from 3-methylpyridazine. The synthesis is a two-step
process involving the N-oxidation of 3-methylpyridazine to form 3-methylpyridazine-1-oxide,
followed by a regioselective cyanation reaction. This protocol offers a comprehensive guide for
researchers in medicinal chemistry and drug development, providing clear methodologies, data
presentation, and visualizations to ensure reproducible results.

Introduction

Pyridazine derivatives are important scaffolds in medicinal chemistry due to their diverse
pharmacological activities. 6-Methylpyridazine-3-carbonitrile is a valuable building block for
the synthesis of more complex molecules with potential therapeutic applications. The synthetic
route described herein involves two key transformations: the oxidation of the parent
heterocycle and the subsequent introduction of a nitrile group. The N-oxide intermediate
activates the pyridazine ring, facilitating nucleophilic substitution. The regioselectivity of the
cyanation step is crucial for obtaining the desired product. Based on analogous reactions in the
pyridine series, the methyl group at the 3-position is expected to direct the cyanation to the 6-
position.
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Overall Reaction Scheme
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Caption: Overall two-step synthesis of 6-Methylpyridazine-3-carbonitrile.
Experimental Protocols
Step 1: Synthesis of 3-Methylpyridazine-1-oxide

This protocol is adapted from the well-established method for the N-oxidation of 3-
methylpyridine.

Materials:
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Reagent/Solve = Molecular Molar Mass (
Amount Moles
nt Formula g/mol)
3-
o CsHeN:2 94.11 1009 0.106
Methylpyridazine
Glacial Acetic
_ CHsCOOH 60.05 65 mL -
Acid
Hydrogen
Peroxide (30% H20:2 34.01 15 mL 0.147
aq.)
Sodium
Na2COs 105.99 As needed -
Carbonate
Dichloromethane = CH2Clz2 84.93 200 mL -
Anhydrous
Magnesium MgSOa 120.37 As needed -
Sulfate
Procedure:

e In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add
3-methylpyridazine (10.0 g, 0.106 mol) to glacial acetic acid (65 mL).

 To this solution, carefully add 30% hydrogen peroxide (15 mL, 0.147 mol).
» Heat the reaction mixture to 70-80°C and maintain this temperature for 3 hours.

o Allow the mixture to cool to room temperature and then carefully neutralize it with solid
sodium carbonate until the effervescence ceases.

o Extract the aqueous mixture with dichloromethane (4 x 50 mL).
o Combine the organic extracts and dry over anhydrous magnesium sulfate.

« Filter the drying agent and remove the solvent under reduced pressure to yield the crude
product.
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» Purify the crude product by vacuum distillation or recrystallization from a suitable solvent
system (e.g., ethyl acetate/hexanes) to obtain 3-methylpyridazine-1-oxide.

Expected Yield: Based on analogous reactions, a yield of 70-80% can be expected.

Characterization Data for 3-Methylpyridazine-1-oxide:

Property Value
Molecular Formula CsHsN20

Molar Mass 110.11 g/mol
Appearance Crystalline solid
Melting Point 85-87 °C

Step 2: Synthesis of 6-Methylpyridazine-3-carbonitrile

This protocol is based on the Reissert-Henze reaction conditions for the cyanation of pyridine
N-oxides. The regioselectivity is predicted to favor substitution at the 6-position due to the
electronic influence of the 3-methyl group.

Materials:
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Reagent/Solve = Molecular Molar Mass (
Amount Moles
nt Formula g/mol)
3-
Methylpyridazine  CsHeN20 110.11 50¢9 0.045
-1-oxide
Acetonitrile
CHsCN 41.05 100 mL -
(anhydrous)
Dimethylcarbam
_ (CHs)2NCOCI 107.54 599 (4.9mL) 0.055
oyl chloride
Potassium
) KCN 65.12 3.69 0.055
Cyanide
Water H20 18.02 As needed -
Ethyl Acetate CaHsO2 88.11 150 mL -
Brine - - 50 mL -
Anhydrous
Na2S0a4 142.04 As needed -

Sodium Sulfate

Procedure:

 In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or
argon), dissolve 3-methylpyridazine-1-oxide (5.0 g, 0.045 mol) in anhydrous acetonitrile (100
mL).

 To this solution, add dimethylcarbamoy! chloride (4.9 mL, 0.055 mol) dropwise at room
temperature.

o Stir the mixture for 30 minutes at room temperature.

o Carefully add potassium cyanide (3.6 g, 0.055 mol) in one portion. Caution: Potassium
cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume
hood.
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o Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor

the reaction progress by TLC.

 After the reaction is complete, cool the mixture to room temperature and quench by the slow

addition of water (50 mL).

o Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

o Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium

sulfate.

« Filter the drying agent and concentrate the organic phase under reduced pressure.

» Purify the crude product by column chromatography on silica gel (e.g., using a gradient of

ethyl acetate in hexanes) to afford 6-methylpyridazine-3-carbonitrile.

Expected Yield: Yields for similar Reissert-Henze reactions on pyridine N-oxides are typically in

the range of 60-80%.

Characterization Data for 6-Methylpyridazine-3-carbonitrile:[1][2][3][4]

Property Value

CAS Number 49840-90-6

Molecular Formula CeHsN3

Molar Mass 119.12 g/mol

Appearance Solid

Melting Point 86-87 °C
Visualizations

Experimental Workflow
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Step 1: N-Oxidation
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Step 2: C\i}yanation
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Caption: Workflow for the synthesis of 6-methylpyridazine-3-carbonitrile.
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Logical Relationship of Synthesis Steps

Starting Material:
3-Methylpyridazine

N-Oxidation
H202/AcOH)

Intermediate:
3-Methylpyridazine-1-oxide

Cyanation
Reissert-Henze Reaction)

Final Product:
6-Methylpyridazine-3-carbonitrile
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Caption: Logical progression of the two-step synthesis.
Safety Precautions
 All manipulations should be performed in a well-ventilated fume hood.

e Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all
times.

» Hydrogen peroxide is a strong oxidizer. Avoid contact with skin and eyes.
e Glacial acetic acid is corrosive. Handle with care.
o Dimethylcarbamoyl chloride is toxic and a lachrymator.

o Potassium cyanide is extremely toxic and can be fatal if ingested, inhaled, or absorbed
through the skin. Use with extreme caution and have an appropriate cyanide antidote kit
available.
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e Dichloromethane and acetonitrile are volatile and flammable organic solvents. Avoid
inhalation and contact with ignition sources.

Conclusion

The provided protocols detail a feasible synthetic route to 6-methylpyridazine-3-carbonitrile
from commercially available 3-methylpyridazine. The two-step sequence, involving N-oxidation
followed by a regioselective cyanation, offers a practical approach for obtaining this valuable
heterocyclic building block. Careful adherence to the experimental procedures and safety
precautions is essential for a successful and safe synthesis. Further optimization of reaction
conditions for the cyanation step on the specific pyridazine substrate may lead to improved
yields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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